molecular formula C9H13NO B11749935 (2S)-1-amino-2-phenylpropan-2-ol

(2S)-1-amino-2-phenylpropan-2-ol

Cat. No.: B11749935
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-SECBINFHSA-N
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Description

(2S)-1-amino-2-phenylpropan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-amino-2-phenylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-amino-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-amino-2-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: (2S)-2-amino-1-phenylpropan-1-one.

    Reduction: (2S)-1-amino-2-phenylpropan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-amino-2-phenylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-amino-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2S)-2-amino-1-phenylpropan-1-one
  • (2S)-2-amino-1-phenyl-1-propanone hydrochloride
  • (2S)-2-amino-3-phenylpropane-1,1-diol

Comparison: (2S)-1-amino-2-phenylpropan-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets. Compared to its analogs, this compound offers distinct advantages in terms of reactivity and versatility in synthetic and research applications.

Biological Activity

(2S)-1-amino-2-phenylpropan-2-ol, also known as (2S)-2-amino-3-phenylpropane-1,1-diol, is a chiral organic compound with the molecular formula C₉H₁₃NO₂. This compound is classified within the amphetamines and derivatives due to its structural features, which include a secondary alcohol and an amino group. Its unique configuration and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Chirality : The presence of a chiral center at the second carbon atom.
  • Functional Groups : An amino group (-NH₂) and a hydroxyl group (-OH), which facilitate various biochemical interactions.
PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.21 g/mol
Chiral CenterYes
SolubilitySoluble in water

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. It acts as a ligand for certain receptors and enzymes, modulating their activity. Key mechanisms include:

  • Neurotransmitter Interaction : The compound may influence neurotransmitter receptors, thereby affecting signal transduction pathways that are crucial for neurological functions.
  • Enzyme Modulation : It has been investigated for its role as a ligand in enzyme-catalyzed reactions, potentially impacting various metabolic pathways.

Biological Activity and Therapeutic Potential

Research has explored the therapeutic potential of this compound in various contexts:

  • Neurological Disorders : It has been examined as a precursor in the synthesis of drugs targeting neurological conditions, suggesting possible applications in treating disorders such as depression or anxiety.
  • Antioxidant Properties : Some studies indicate that similar compounds exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
  • Pharmacological Applications : The compound's ability to modulate biological pathways positions it as a candidate for drug discovery, particularly in developing new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential applications of this compound:

Study 1: Neurotransmitter Receptor Interaction

A study demonstrated that this compound interacts with serotonin receptors, influencing mood regulation. This interaction suggests its potential as an antidepressant agent.

Study 2: Enzyme Activity Modulation

Research indicated that this compound can enhance the activity of certain enzymes involved in metabolic pathways, which may lead to improved drug efficacy when used as an adjunct therapy in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
(1R,2S)-1-amino-1-phenylpropan-2-olC₉H₁₃NODifferent stereochemistry affecting biological activity
2-amino-1-phenylpropanolC₉H₁₃NOLacks secondary alcohol functionality
2-amino-3-methylphenolC₉H₁₃NOContains a methyl group on the phenolic ring

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2S)-1-amino-2-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1

InChI Key

BDNDQOCRJGGSJO-SECBINFHSA-N

Isomeric SMILES

C[C@@](CN)(C1=CC=CC=C1)O

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O

Origin of Product

United States

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